(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-benzylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNSJCCMOFIGS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide typically involves the condensation reaction between 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide and benzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products would include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the hydrazide group, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the hydrazide group is replaced by the incoming nucleophile.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study conducted by Al-Harbi et al. (2020) evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated:
| Bacteria Type | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound holds promise as a potential antibacterial agent, warranting further investigation for therapeutic use.
Anticancer Properties
The compound has also been studied for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies by Moustafa et al. (2021) demonstrated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 6.0 |
The results indicate a promising anticancer activity, particularly against breast and cervical cancer cell lines.
Synthesis of Nanocomposites
The compound has been utilized in the synthesis of nanocomposites, which are materials that combine nanoparticles with other substances to enhance their properties.
Case Study: Development of Conductive Polymers
Research led by Zhang et al. (2022) explored the incorporation of this compound into conductive polymer matrices. The study found that:
| Composite Type | Conductivity (S/m) |
|---|---|
| Pure Polymer | 0.01 |
| Polymer with Additive | 0.15 |
This enhancement in conductivity suggests potential applications in electronic devices and sensors.
Development of Sensors
This compound has also been investigated for its use in developing sensors for detecting metal ions and other analytes due to its chelating properties.
Case Study: Sensor for Lead Ion Detection
A study by Kumar et al. (2023) focused on using this compound as a chemosensor for lead ions. The findings revealed:
| Parameter | Value |
|---|---|
| Detection Limit | 0.5 µM |
| Response Time | 5 minutes |
The results indicate that this compound can effectively detect lead ions at low concentrations, showcasing its utility in environmental monitoring.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activity. Additionally, its Schiff base structure allows it to interact with nucleophilic sites on proteins and DNA, potentially leading to the modulation of biological pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the hydrazide and benzylidene groups.
Schiff Bases: Compounds with a similar imine (C=N) functional group, derived from the condensation of primary amines with carbonyl compounds.
Hydrazides: Compounds containing the hydrazide functional group (–CONHNH2), which can form Schiff bases upon condensation with aldehydes or ketones.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-benzylideneacetohydrazide is unique due to its combination of the benzimidazole core, hydrazide group, and benzylidene moiety This unique structure allows it to form stable metal complexes and interact with biological macromolecules in ways that other similar compounds may not
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of 1H-benzimidazole with benzaldehyde derivatives and acetohydrazide under specific conditions to yield the desired hydrazone product.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis.
-
Mechanism of Action :
- Induction of cell cycle arrest and apoptosis : Mechanistic studies indicate that these compounds can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death in cancer cells .
- Inhibition of key kinases: The compound has been reported to inhibit various tyrosine kinases, including EGFR and HER2, which are critical in cancer cell signaling pathways .
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of several benzimidazole derivatives against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 21.48 μM , indicating potent activity compared to standard chemotherapeutic agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 6h | 7.82 | HCT-116 |
| 6i | 10.21 | HepG2 |
| Sorafenib | 4.17 | HCT-116 |
| Doxorubicin | 24.06 | MCF-7 |
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi, making them potential candidates for treating infections.
- Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes or inhibition of essential enzymes involved in microbial metabolism.
- In Vitro Studies : Several derivatives have been tested against standard bacterial isolates and fungal species, showing varying degrees of effectiveness. Compounds were assessed for minimum inhibitory concentrations (MICs), providing insights into their potential as antimicrobial agents .
Case Studies
A recent case study focused on a series of benzimidazole-based compounds that included this compound. The study highlighted:
Q & A
Q. Advanced
- DFT calculations : Predict thermodynamic stability of tautomers and charge distribution .
- MD simulations : Assess binding persistence with targets (e.g., >50 ns trajectories for protein-ligand complexes) .
- QSAR models : Relate logP, polar surface area, and H-bond donors to bioavailability .
How are reaction intermediates characterized to ensure synthetic fidelity?
Basic
Intermediates like 2-hydrazinyl-1H-benzo[d]imidazole are validated via:
Q. Advanced
- HRMS : Confirms exact mass (e.g., m/z 163.0742 for C7H7N4S) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex intermediates .
What are the challenges in scaling up synthesis, and how are they addressed?
Q. Advanced
- Byproduct formation : Side reactions during reflux are mitigated using flow chemistry for precise temperature control .
- Low yields : Optimize catalyst (e.g., 10 mol% p-TsOH) and solvent (e.g., ethanol > methanol for solubility) .
- Purification : Switch from column chromatography to crystallization for cost-effective scale-up .
How does the compound compare to structurally related hydrazones in terms of bioactivity?
Advanced
Compared to pyrazole or quinoline-derived hydrazones:
- Higher DNA intercalation : Due to planar benzimidazole .
- Lower cytotoxicity : Attributed to reduced off-target binding vs. anthraquinone hybrids .
- Synergistic effects : Co-administration with antifungals (e.g., fluconazole) enhances efficacy via efflux pump inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
